molecular formula C16H14N4S2 B5868240 N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine

Cat. No. B5868240
M. Wt: 326.4 g/mol
InChI Key: QLJGQLPHQVQVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential pharmacological effects, making it an area of interest for researchers.

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has also been found to have anti-inflammatory effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine in lab experiments is its potential as an anti-cancer agent. This makes it a promising area of research for cancer treatment. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine. One area of interest is the development of more efficient synthesis methods to produce this compound. Additionally, further research is needed to fully understand the mechanism of action and optimize its use as an anti-cancer agent. Other potential future directions include exploring its use in the treatment of other diseases, such as inflammatory disorders.

Synthesis Methods

The synthesis of N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine involves a multi-step process that includes the use of various reagents and solvents. The synthesis begins with the reaction of 6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with thiourea in the presence of ammonium acetate to form 4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine. This intermediate is then reacted with benzyl bromide in the presence of potassium carbonate to form the final product, N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine.

Scientific Research Applications

N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine has been used in various scientific research applications. One of the main areas of interest is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

N-benzyl-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-11-14(20-7-8-21-16(20)18-11)13-10-22-15(19-13)17-9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJGQLPHQVQVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C3=CSC(=N3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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